Cas no 2188359-98-8 (N-[[2-(4-Morpholinyl)-3-pyridinyl]methyl]-2-propenamide)
![N-[[2-(4-Morpholinyl)-3-pyridinyl]methyl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/2188359-98-8x500.png)
2188359-98-8 structure
Nome del prodotto:N-[[2-(4-Morpholinyl)-3-pyridinyl]methyl]-2-propenamide
N-[[2-(4-Morpholinyl)-3-pyridinyl]methyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z3488504228
- EN300-6636686
- 2188359-98-8
- N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide
- AKOS033678784
- N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}prop-2-enamide
- N-[[2-(4-Morpholinyl)-3-pyridinyl]methyl]-2-propenamide
-
- Inchi: 1S/C13H17N3O2/c1-2-12(17)15-10-11-4-3-5-14-13(11)16-6-8-18-9-7-16/h2-5H,1,6-10H2,(H,15,17)
- Chiave InChI: XCGDFMHZQNAXRV-UHFFFAOYSA-N
- Sorrisi: C(NCC1=CC=CN=C1N1CCOCC1)(=O)C=C
Proprietà calcolate
- Massa esatta: 247.132076794g/mol
- Massa monoisotopica: 247.132076794g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 54.5Ų
Proprietà sperimentali
- Densità: 1.161±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 517.2±50.0 °C(Predicted)
- pka: 13.62±0.46(Predicted)
N-[[2-(4-Morpholinyl)-3-pyridinyl]methyl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6636686-1.0g |
N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}prop-2-enamide |
2188359-98-8 | 95.0% | 1.0g |
$0.0 | 2025-03-13 |
N-[[2-(4-Morpholinyl)-3-pyridinyl]methyl]-2-propenamide Letteratura correlata
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
2188359-98-8 (N-[[2-(4-Morpholinyl)-3-pyridinyl]methyl]-2-propenamide) Prodotti correlati
- 2227916-14-3((2R)-2-amino-2-(6-bromo-3-chloro-2-fluorophenyl)ethan-1-ol)
- 2380591-04-6((3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol)
- 29180-98-1(2-Bromo-4-methylbiphenyl)
- 1361832-21-4(5-(3,4-Dichlorophenyl)-1-tetralone)
- 13920-91-7(2-(Ethylsulfanyl)aniline)
- 2229563-30-6(2-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine)
- 633282-39-0(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid)
- 1105219-66-6(1-(4-tert-butylbenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine)
- 2229579-33-1(2,2-difluoro-1-2-nitro-4-(trifluoromethyl)phenylcyclopropan-1-amine)
- 2227790-45-4(rac-N-{4-(1R,2R)-2-(aminomethyl)cyclopropylphenyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
